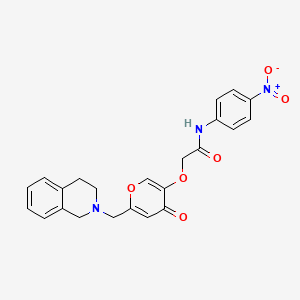
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 3,4-dihydroisoquinolin-2(1H)-yl group, which is a type of isoquinoline, a nitrogen-containing heterocyclic aromatic compound . It also contains a 4-oxo-4H-pyran-3-yl group, which is a type of pyran, a six-membered heterocyclic, non-aromatic ring with one oxygen atom . The compound also contains a nitrophenyl group, which is a phenyl group with a nitro (-NO2) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3,4-dihydroisoquinolin-2(1H)-yl group would contribute a bicyclic structure, the 4-oxo-4H-pyran-3-yl group would contribute a six-membered ring structure, and the nitrophenyl group would contribute an aromatic ring structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing and can activate the phenyl ring towards electrophilic aromatic substitution . The 3,4-dihydroisoquinolin-2(1H)-yl and 4-oxo-4H-pyran-3-yl groups may also influence the compound’s reactivity, but without specific data, it’s difficult to predict the exact reactions this compound might undergo.Applications De Recherche Scientifique
Antioxidant Activity
- In a study, pyrazole-acetamide derivatives, structurally related to the queried compound, demonstrated significant antioxidant activity. The coordination complexes formed with Co(II) and Cu(II) ions were shown to participate in various hydrogen bonding interactions, contributing to the antioxidant properties (Chkirate et al., 2019).
Antimicrobial Activity
- Derivatives of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one showcased notable antibacterial activity, especially those with bromine substitution. This suggests potential antimicrobial applications for structurally related compounds (Rao et al., 2020).
Anticancer and Antioxidant Properties
- Certain heterocycles containing a nitrophenyl group, related to the compound , have been explored for their anticancer and antioxidant properties. The structural characterization and applications of synthesized isoquinolines in these areas were reported, indicating potential therapeutic applications (Sayed et al., 2021).
Anti-lipid Peroxidation and Soybean Lipoxygenase Inhibition
- A study reported the synthesis of a compound structurally similar to the queried chemical, exhibiting significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition. These biological activities highlight the potential for similar compounds to be used in therapeutic contexts (Vlachou et al., 2023).
Antibacterial and Antifungal Agents
- A series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives, structurally related to the compound , were synthesized and evaluated for their antibacterial and antifungal properties. The study demonstrated significant activity against various bacterial and fungal strains, indicating the potential for similar compounds to be used as antimicrobial agents (Kumar et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-11-20(13-25-10-9-16-3-1-2-4-17(16)12-25)31-14-22(21)32-15-23(28)24-18-5-7-19(8-6-18)26(29)30/h1-8,11,14H,9-10,12-13,15H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRUEDXDNPPZSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)
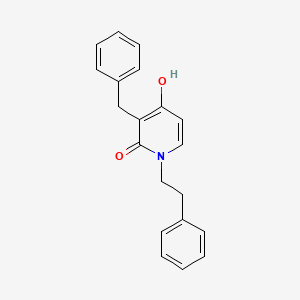
![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)
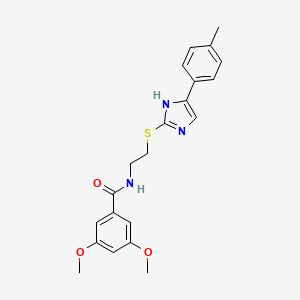
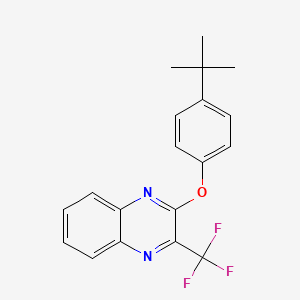
![6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386670.png)

![2-[6-(4-Methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2386673.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2386674.png)
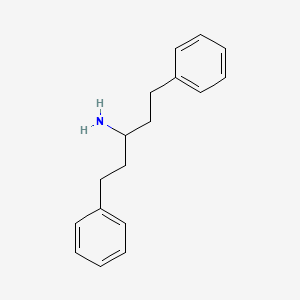
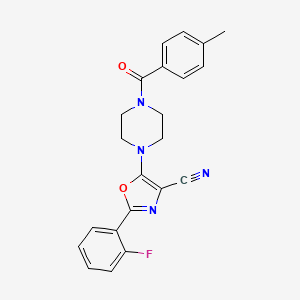
![2-[(4-Bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2386679.png)
![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)
